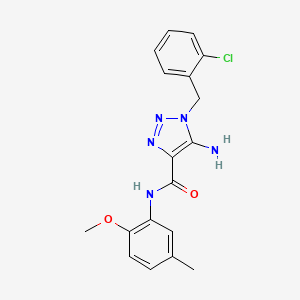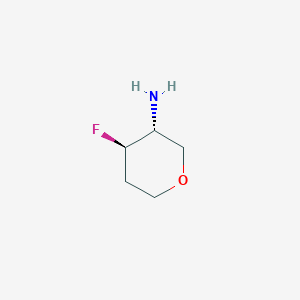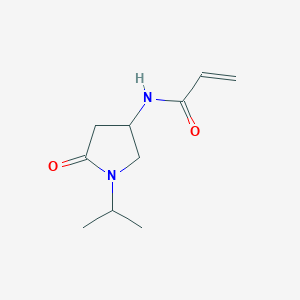
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, also known as EPD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPD belongs to the class of dihydropyrazinediones, which have been recognized as promising drug candidates for various diseases.
Wirkmechanismus
The exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. In diabetes, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to enhance insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione induces cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In inflammation, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In diabetes, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to improve glucose homeostasis by enhancing insulin sensitivity, leading to a reduction in blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Specifically, future studies should investigate the pharmacokinetics and pharmacodynamics of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, as well as its safety and efficacy in clinical trials. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione and to identify potential drug targets for 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione-based therapies.
Synthesemethoden
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of ethyl acetoacetate with 4-nitrophenylhydrazine, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then cyclized to form the dihydropyrazinedione ring using trifluoroacetic acid. Finally, the ethoxy group is introduced using sodium ethoxide in ethanol.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential to improve glucose homeostasis by enhancing insulin sensitivity.
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYNJONRVZKNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623670.png)

![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)





